

mitigating off-target effects of OICR-41103 in experiments

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Compound of Interest

Compound Name: OICR-41103

Cat. No.: B15621842

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Technical Support Center: OICR-41103

This technical support center provides researchers with guidance on utilizing **OICR-41103**, a chemical probe for the DCAF1 WD40 domain, and mitigating potential off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is **OICR-41103** and what is its primary target?

A1: **OICR-41103** is a potent, selective, and cell-active small molecule chemical probe designed to target the WD40 domain of the DDB1 and CUL4 associated factor 1 (DCAF1).^{[1][2]} DCAF1 is a substrate receptor for the CRL4 E3 ubiquitin ligase complex, which is involved in protein ubiquitination and degradation, playing a crucial role in cellular processes like protein homeostasis, cell cycle regulation, and immune function.^{[1][2][3]}

Q2: What are off-target effects and why are they a concern when using chemical probes like **OICR-41103**?

A2: Off-target effects occur when a chemical probe binds to and modulates the activity of proteins other than its intended target.^{[4][5]} These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and flawed conclusions about the biological function of the intended target.^{[4][5]} It is crucial to confirm that any observed phenotype is a direct result of the probe's interaction with its intended target.

Q3: How can I be confident that the observed effects in my experiment are due to the inhibition of DCAF1 by **OICR-41103**?

A3: A multi-faceted approach is recommended for validation. This includes using a negative control, performing dose-response experiments, and employing orthogonal validation methods. A key tool for **OICR-41103** is the use of its structurally similar but inactive analog, **OICR-41103N**, as a negative control.^{[6][7]} This helps to ensure that the observed effects are not due to the chemical scaffold itself.

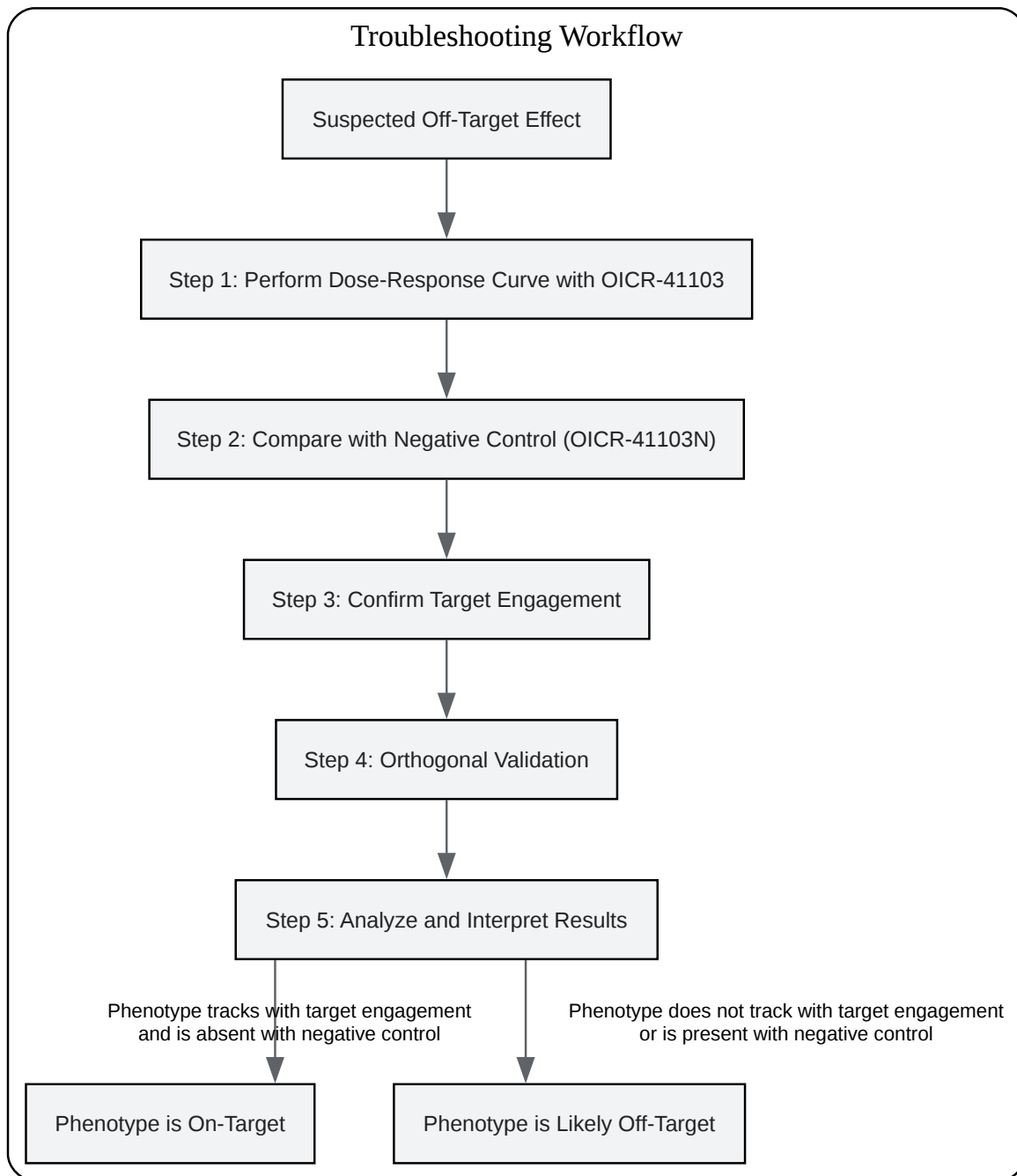
Q4: What are the initial signs of potential off-target effects in my experiments with **OICR-41103**?

A4: Common indicators of potential off-target effects include:

- Inconsistent results with genetic validation: The phenotype observed with **OICR-41103** differs from the phenotype observed with DCAF1 knockdown or knockout.
- Discrepancy with other inhibitors: A structurally different inhibitor targeting DCAF1 produces a different phenotype.
- Unusual dose-response curve: The dose-response curve for the observed phenotype is significantly different from the target engagement curve.
- Cellular toxicity at effective concentrations: Significant cell death or stress is observed at concentrations required to see the desired on-target effect.

Troubleshooting Guide: Investigating Suspected Off-Target Effects

If you suspect off-target effects are influencing your results, follow this troubleshooting workflow:



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A troubleshooting workflow for investigating suspected off-target effects.

Quantitative Data Summary

The following table summarizes the binding and cellular engagement data for **OICR-41103** and its negative control, **OICR-41103N**.

Compound	Target	Assay	Metric	Value	Reference
OICR-41103	DCAF1 WDR Domain	Cellular Thermal Shift Assay (CETSA)	EC50	167 nM	[6][8]
DCAF1 WDR Domain	NanoBRET Assay	IC50	54 ± 10 nM	[8]	
DCAF1 WDR Domain	Surface Plasmon Resonance (SPR)	KD	Low nanomolar	[2][7]	
OICR-41103N	DCAF1 WDR Domain	NanoBRET Assay	Potency vs. OICR-41103	>35-fold less potent	[6]
DCAF1 WDR Domain	Differential Scanning Fluorimetry (DSF)	ΔTm at 20 μM	8.8 ± 0.3 °C	[7]	
OICR-41103	DCAF1 WDR Domain	Differential Scanning Fluorimetry (DSF)	ΔTm at 20 μM	23.0 ± 0.1 °C	[7]

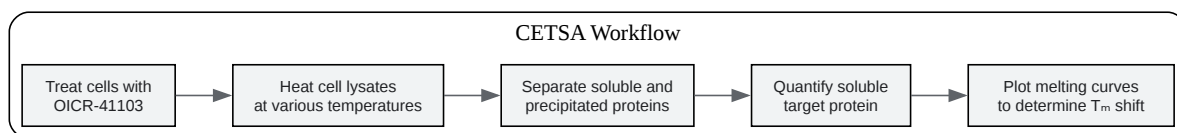
Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that **OICR-41103** engages and binds to the DCAF1 WDR domain in a cellular context.[6][8]

Methodology:

- Cell Treatment: Treat NCI-H460 cells expressing HiBiT-tagged DCAF1 WDR domain with varying concentrations of **OICR-41103** or vehicle control.
- Heating: Heat the cell lysates at a range of temperatures. The binding of **OICR-41103** should stabilize the DCAF1 WDR domain, protecting it from heat-induced denaturation.
- Lysis and Detection: Lyse the cells and measure the amount of soluble HiBiT-tagged DCAF1 WDR domain using a suitable detection reagent.
- Data Analysis: Plot the amount of soluble protein against the temperature for each compound concentration. An increase in the melting temperature indicates target engagement.



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A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: NanoBRET Assay for Cellular Target Engagement

Objective: To quantitatively measure the engagement of **OICR-41103** with the DCAF1 WDR domain in living cells.[6]

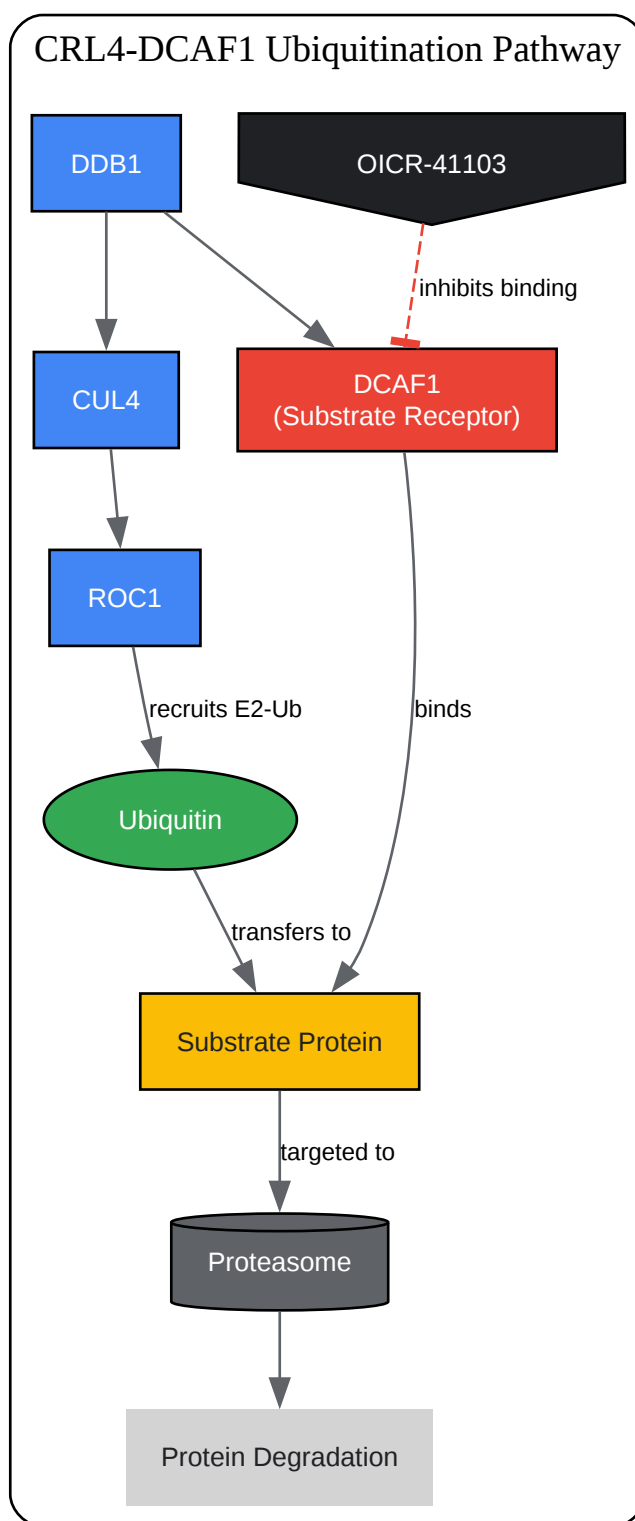
Methodology:

- Cell Transfection: Transfect HEK293T cells with a vector expressing the DCAF1 WD40 domain tagged with NanoLuc luciferase (N-terminally NL-tagged DCAF1(WD40)).
- Cell Treatment: After 24 hours, treat the cells with a fluorescently labeled DCAF1 tracer in the presence or absence of varying concentrations of **OICR-41103** or the negative control **OICR-41103N** for 1 hour.

- **BRET Measurement:** Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. **OICR-41103** will compete with the tracer for binding to the DCAF1 WDR domain, leading to a decrease in the NanoBRET ratio in a dose-dependent manner.
- **Data Analysis:** Plot the NanoBRET ratio against the compound concentration to determine the IC50 value.

DCAF1 Signaling Pathway Context

OICR-41103 targets DCAF1, a key component of the Cullin-RING E3 ubiquitin ligase (CRL4) complex. This complex plays a central role in ubiquitin-mediated protein degradation.



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The role of DCAF1 in the CRL4 ubiquitin ligase complex and the inhibitory action of **OICR-41103**.

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